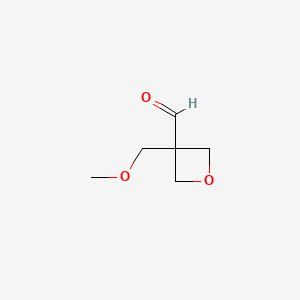
3-(Methoxymethyl)oxetane-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxymethyl)oxetane-3-carbaldehyde is an organic compound with the molecular formula C6H10O3 It features an oxetane ring, which is a four-membered cyclic ether, substituted with a methoxymethyl group and an aldehyde group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)oxetane-3-carbaldehyde typically involves the formation of the oxetane ring followed by functionalization at the 3-position. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-hydroxy-3-(methoxymethyl)propanal with a suitable dehydrating agent can yield the desired oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxymethyl)oxetane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(Methoxymethyl)oxetane-3-carboxylic acid.
Reduction: 3-(Methoxymethyl)oxetane-3-methanol.
Substitution: Various substituted oxetane derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(Methoxymethyl)oxetane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and ethers.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Methoxymethyl)oxetane-3-carbaldehyde involves its reactivity towards various chemical reagents. The oxetane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing effects of the aldehyde group and the ring strain of the oxetane ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethyl-3-(hydroxymethyl)oxetane: Similar structure but with an ethyl group instead of a methoxymethyl group.
3-Methyl-3-oxetanemethanol: Similar structure but with a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
3-(Methoxymethyl)oxetane-3-carbaldehyde is unique due to the presence of both a methoxymethyl group and an aldehyde group on the oxetane ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C6H10O3 |
|---|---|
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
3-(methoxymethyl)oxetane-3-carbaldehyde |
InChI |
InChI=1S/C6H10O3/c1-8-3-6(2-7)4-9-5-6/h2H,3-5H2,1H3 |
InChI-Schlüssel |
LQUNWTBJDFIJBH-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(COC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



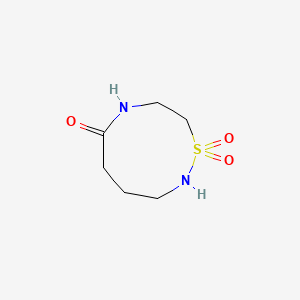
![6-(4-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B15297371.png)
![{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B15297377.png)
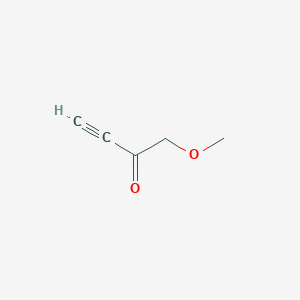
![7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B15297404.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclobutylacetic acid](/img/structure/B15297412.png)
![2-[3-(3-Methoxyphenyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;dihydrochloride](/img/structure/B15297426.png)
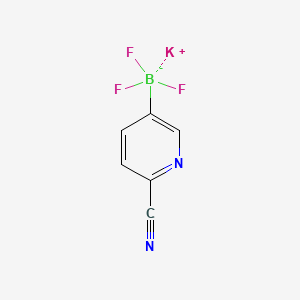
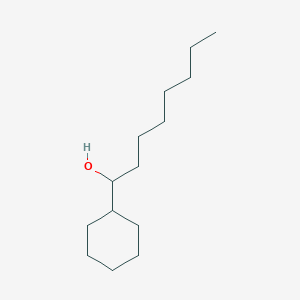
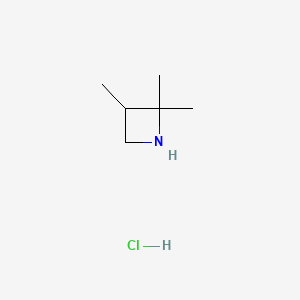
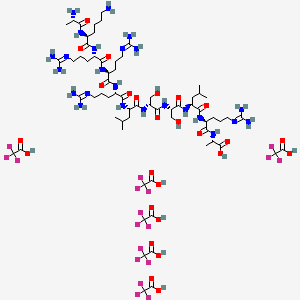
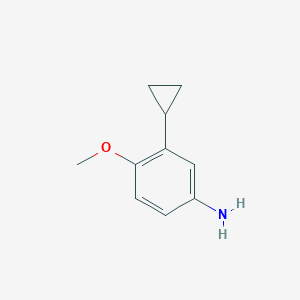
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
